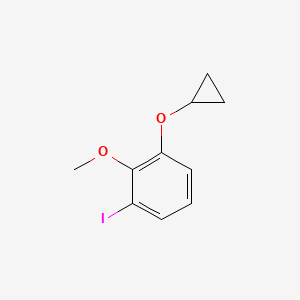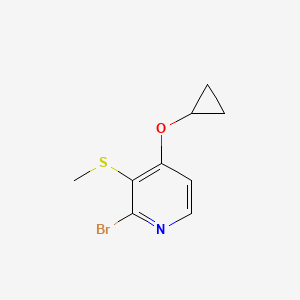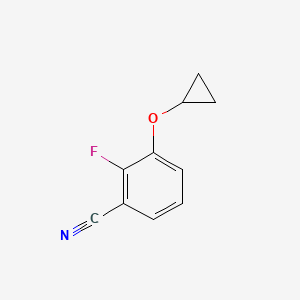![molecular formula C9H14O3 B14813650 Endo-8-oxabicyclo[3.2.1]octane-3-acetic acid](/img/structure/B14813650.png)
Endo-8-oxabicyclo[3.2.1]octane-3-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid: is an organic compound with the molecular formula C9H14O3 It is a bicyclic structure containing an oxirane ring fused to a cyclohexane ring, with an acetic acid group attached to the third carbon of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Gold(I)-Catalyzed Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement:
- This method involves the use of gold(I) catalysts to induce a tandem 1,3-acyloxy migration and Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates. The resultant compounds can then undergo interrupted Nazarov cyclization to form exo-8-oxabicyclo[3.2.1]octane derivatives .
-
Tandem C–H Oxidation/Oxa-[3,3] Cope Rearrangement/Aldol Reaction:
Industrial Production Methods:
- Industrial production methods for exo-8-oxabicyclo[3.2.1]octane-3-acetic acid are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols or other oxidized products.
-
Reduction:
- Reduction of the oxirane ring can yield the corresponding diol, while reduction of the acetic acid group can produce the corresponding alcohol.
-
Substitution:
- The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
- The major products formed from these reactions include diols, alcohols, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry:
- Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid is used as a building block in organic synthesis, particularly in the construction of complex bicyclic and polycyclic structures .
Biology:
- The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and as a probe for investigating biological pathways involving oxirane-containing compounds.
Medicine:
- Research is ongoing to explore the potential therapeutic applications of exo-8-oxabicyclo[3.2.1]octane-3-acetic acid and its derivatives, particularly in the development of novel pharmaceuticals.
Industry:
- The compound can be used in the synthesis of specialty chemicals and materials with unique properties, such as polymers and resins.
Mechanism of Action
- The mechanism by which exo-8-oxabicyclo[3.2.1]octane-3-acetic acid exerts its effects is not fully understood. its reactivity is primarily attributed to the presence of the oxirane ring and the acetic acid group. The oxirane ring can undergo ring-opening reactions, while the acetic acid group can participate in various chemical transformations. These reactive sites make the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
-
Exo-8-oxabicyclo[3.2.1]octane-3-carboxylic acid:
-
8-azabicyclo[3.2.1]octane:
Uniqueness:
- Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid is unique due to the presence of both an oxirane ring and an acetic acid group, which confer distinct reactivity and potential applications compared to its analogs.
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-[(1R,5R)-8-oxabicyclo[3.2.1]octan-3-yl]acetic acid |
InChI |
InChI=1S/C9H14O3/c10-9(11)5-6-3-7-1-2-8(4-6)12-7/h6-8H,1-5H2,(H,10,11)/t7-,8-/m1/s1 |
InChI Key |
RQDYJUMHTIAJPD-HTQZYQBOSA-N |
Isomeric SMILES |
C1C[C@@H]2CC(C[C@@H]1O2)CC(=O)O |
Canonical SMILES |
C1CC2CC(CC1O2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


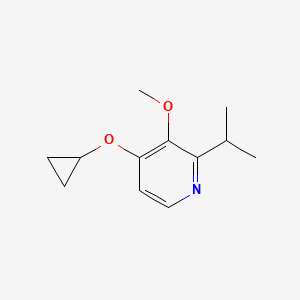
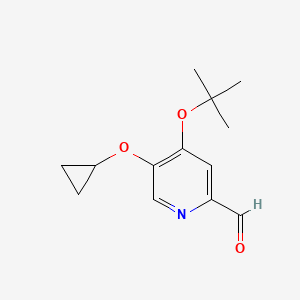
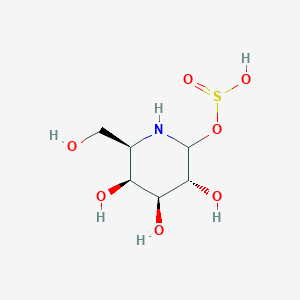
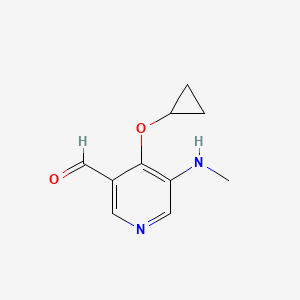
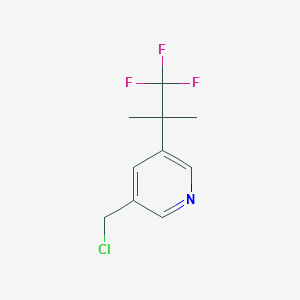
![N-[(4-sulfamoylphenyl)carbamothioyl]propanamide](/img/structure/B14813618.png)
![5-[(Ethenyldimethylsilyl)oxy]-3,3,9-trimethyl-5-phenyl-4,6-dioxa-3,5,7-trisiladeca-1,8-diene](/img/structure/B14813626.png)
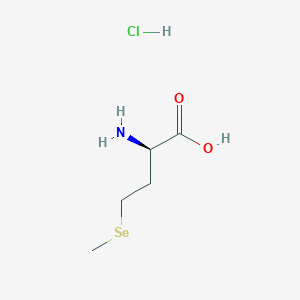
![(1S,10S)-4,13,13-trimethyl-9-methylidene-5,11-dioxatricyclo[8.3.0.04,6]tridecan-12-one](/img/structure/B14813637.png)
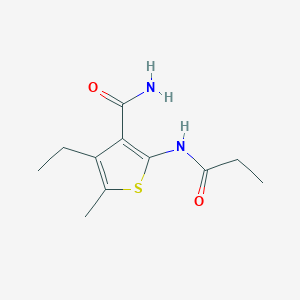
![(2E)-N-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B14813641.png)
